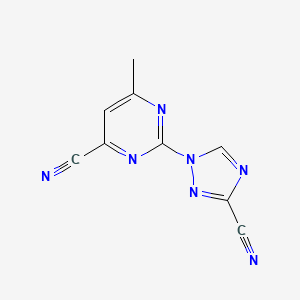
2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile, also known as CCT251545, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has been shown to exhibit promising results in preclinical studies, making it an attractive candidate for further investigation.
作用机制
2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile exerts its anticancer effects through the inhibition of CDK7 and CDK9. CDK7 is a kinase that is involved in the regulation of transcription, while CDK9 is a kinase that is involved in the regulation of RNA polymerase II activity. Inhibition of these kinases by 2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile leads to the downregulation of several oncogenes and the upregulation of tumor suppressor genes, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile has been shown to exhibit potent anticancer effects in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting minimal toxicity in normal cells. Additionally, 2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile has been shown to inhibit tumor growth in animal models of cancer.
实验室实验的优点和局限性
One advantage of 2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile is its specificity for CDK7 and CDK9, which makes it a valuable tool for studying the role of these kinases in cancer progression. However, one limitation of 2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for the study of 2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile. One area of interest is the development of more potent and selective CDK7/9 inhibitors. Additionally, further investigation is needed to determine the optimal dosing and administration schedule for 2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile in clinical settings. Finally, there is a need for studies investigating the potential use of 2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile in combination with other anticancer agents.
合成方法
The synthesis of 2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile involves a multi-step process that begins with the reaction of 2-amino-4,6-dichloropyrimidine with ethyl cyanoacetate to form 2-ethoxycarbonyl-4,6-dichloropyrimidine. This intermediate is then reacted with hydrazine hydrate to produce 2-hydrazino-4,6-dichloropyrimidine. The final step involves the reaction of 2-hydrazino-4,6-dichloropyrimidine with 3-cyano-1,2,4-triazole and methyl propiolate to yield 2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile.
科学研究应用
2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several proteins involved in cancer progression, including the kinases CDK7 and CDK9. Inhibition of these kinases has been shown to lead to cell cycle arrest and apoptosis in cancer cells.
属性
IUPAC Name |
2-(3-cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N7/c1-6-2-7(3-10)14-9(13-6)16-5-12-8(4-11)15-16/h2,5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMUIAKGMJKAIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=NC(=N2)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[(3-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635181.png)
![1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635188.png)

![3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid](/img/structure/B6635197.png)
![2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid](/img/structure/B6635202.png)
![1-[(3-Bromopyridine-2-carbonyl)amino]cycloheptane-1-carboxylic acid](/img/structure/B6635213.png)



![9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6635236.png)


![2-[(2-Methylcyclopentyl)amino]pyrimidine-4-carbonitrile](/img/structure/B6635260.png)
![2-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)pyrimidine-4-carbonitrile](/img/structure/B6635268.png)